

Application Notes and Protocols for DU-145 Cell Invasion and Migration Assays

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Compound of Interest

Compound Name: DU-14

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These application notes provide detailed protocols for conducting invasion and migration assays using the **DU-145** human prostate cancer cell line. The methodologies described are essential for researchers investigating cancer metastasis, evaluating novel therapeutic agents, and elucidating the cellular mechanisms of cell motility.

Introduction

Cell migration and invasion are fundamental processes in cancer metastasis. The **DU-145** cell line, derived from a metastatic site in the brain of a prostate cancer patient, is a widely used model for studying these phenomena. These protocols detail two standard methods for assessing **DU-145** cell motility: the Transwell (Boyden Chamber) assay and the Scratch (Wound-Healing) assay.

Data Summary

The following tables summarize quantitative data from representative studies on **DU-145** cell migration and invasion, providing a baseline for expected results.

Table 1: Transwell Migration and Invasion Assays

Treatment/Condition	Assay Type	Cell Number/Fold Change (vs. Control)	Incubation Time (hours)	Chemoattractant	Source
Control (siRNA)	Migration	1.0 (baseline)	48	Not specified	[1]
EpCAM siRNA	Migration	~0.5-fold decrease	48	Not specified	[1]
Integrin β 4 siRNA	Migration	~0.6-fold decrease	48	Not specified	[1]
uPA siRNA	Migration	~0.4-fold decrease	48	Not specified	[1]
Control (siRNA)	Invasion	1.0 (baseline)	48	Not specified	[1]
uPA siRNA	Invasion	~0.3-fold decrease	48	Not specified	[1]
Control	Migration	100%	24	10% FBS	[2]
Ganoderma lucidum triterpene (2 mg/ml)	Migration	Significantly decreased	24	10% FBS	[2]
Control	Invasion	100%	24	10% FBS	[2]
Ganoderma lucidum triterpene (2 mg/ml)	Invasion	Significantly decreased	24	10% FBS	[2]
DU145 (Parental)	Migration	~1.0 (baseline)	Not specified	1% FBS	[3]
DU145-LN4 (Metastatic)	Migration	>2.5-fold increase	Not specified	1% FBS	[3]

DU145 (Parental)	Invasion	~1.0 (baseline)	Not specified	Not specified	[3]
DU145-LN1 to LN4 (Metastatic)	Invasion	>2.5-fold increase	Not specified	Not specified	[3]

Table 2: Scratch (Wound-Healing) Assay

Treatment/Condition	Measurement	Result (vs. Control)	Time Point (hours)	Source
Control	Wound Closure	Healed	24	[2]
Ganoderma lucidum triterpene (2 mg/ml)	Wound Closure	Significantly inhibited	24	[2]
Control	Cell Migration	Baseline	48	[4]
Experimental Condition	Cell Migration	Dependent on treatment	48	[4]

Experimental Protocols

Protocol 1: Transwell Migration and Invasion Assay

This assay, also known as the Boyden chamber assay, evaluates the chemotactic potential of cells. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.

Materials:

- **DU-145** cells
- 24-well Transwell chambers (8 µm pore size)[\[5\]](#)
- Matrigel (for invasion assay)[\[5\]](#)[\[6\]](#)

- Cell culture medium (e.g., RPMI 1640 or DMEM)
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Cotton swabs
- Fixative (e.g., 10% formaldehyde or methanol)
- Staining solution (e.g., 0.1% crystal violet or DAPI)[6][7]
- Microscope

Procedure:

- Cell Culture: Culture **DU-145** cells in complete medium until they reach 70-80% confluency.
- Starvation: The day before the assay, starve the cells by replacing the complete medium with a serum-free medium for 18-24 hours.[8]
- Chamber Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the top surface of the Transwell insert membrane.[5] Incubate at 37°C for at least 4-6 hours to allow for gelling.
- Cell Seeding: Harvest the starved **DU-145** cells and resuspend them in serum-free medium at a concentration of 2×10^4 to 5×10^4 cells/well.[5][9] Seed the cell suspension into the upper chamber of the Transwell inserts.
- Chemoattractant: In the lower chamber, add a medium containing a chemoattractant, typically 10% FBS.[5][10]
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 to 48 hours.[5][11]
- Removal of Non-migrated/Non-invaded Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the cells that have not migrated or invaded through the membrane.[5]

- **Fixation and Staining:** Fix the cells on the lower surface of the membrane with a fixative for 10-15 minutes. Stain the cells with a staining solution.[5]
- **Quantification:** Wash the inserts and allow them to dry. Count the number of migrated/invaded cells in several random fields under a microscope.[5] Alternatively, the dye can be eluted and the absorbance measured.

Protocol 2: Scratch (Wound-Healing) Assay

This method assesses cell migration in a two-dimensional space.

Materials:

- **DU-145** cells
- 6-well or 24-well plates[11]
- Sterile 200 µl or 1 ml pipette tip[4][12]
- Cell culture medium
- PBS
- Microscope with a camera

Procedure:

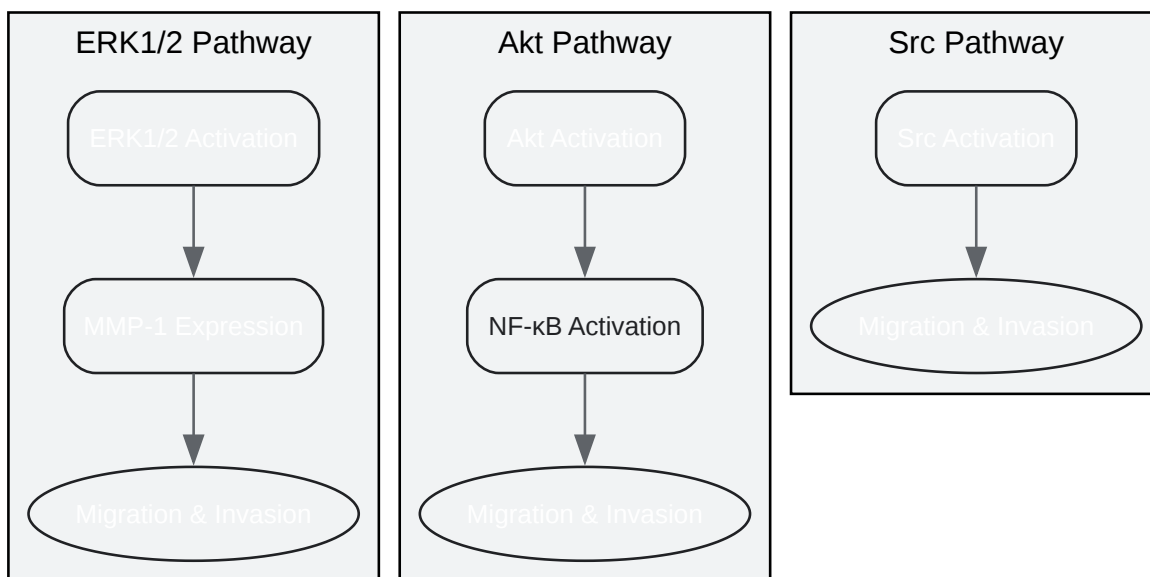
- **Cell Seeding:** Seed **DU-145** cells in a 6-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[11][12]
- **Creating the Scratch:** Once the cells reach 90-100% confluency, use a sterile pipette tip to create a straight "scratch" or "wound" in the cell monolayer.[4][11]
- **Washing:** Gently wash the well with PBS to remove any detached cells and debris.[11]
- **Incubation:** Add fresh culture medium (serum-free or complete, depending on the experimental design) to the well.[11]

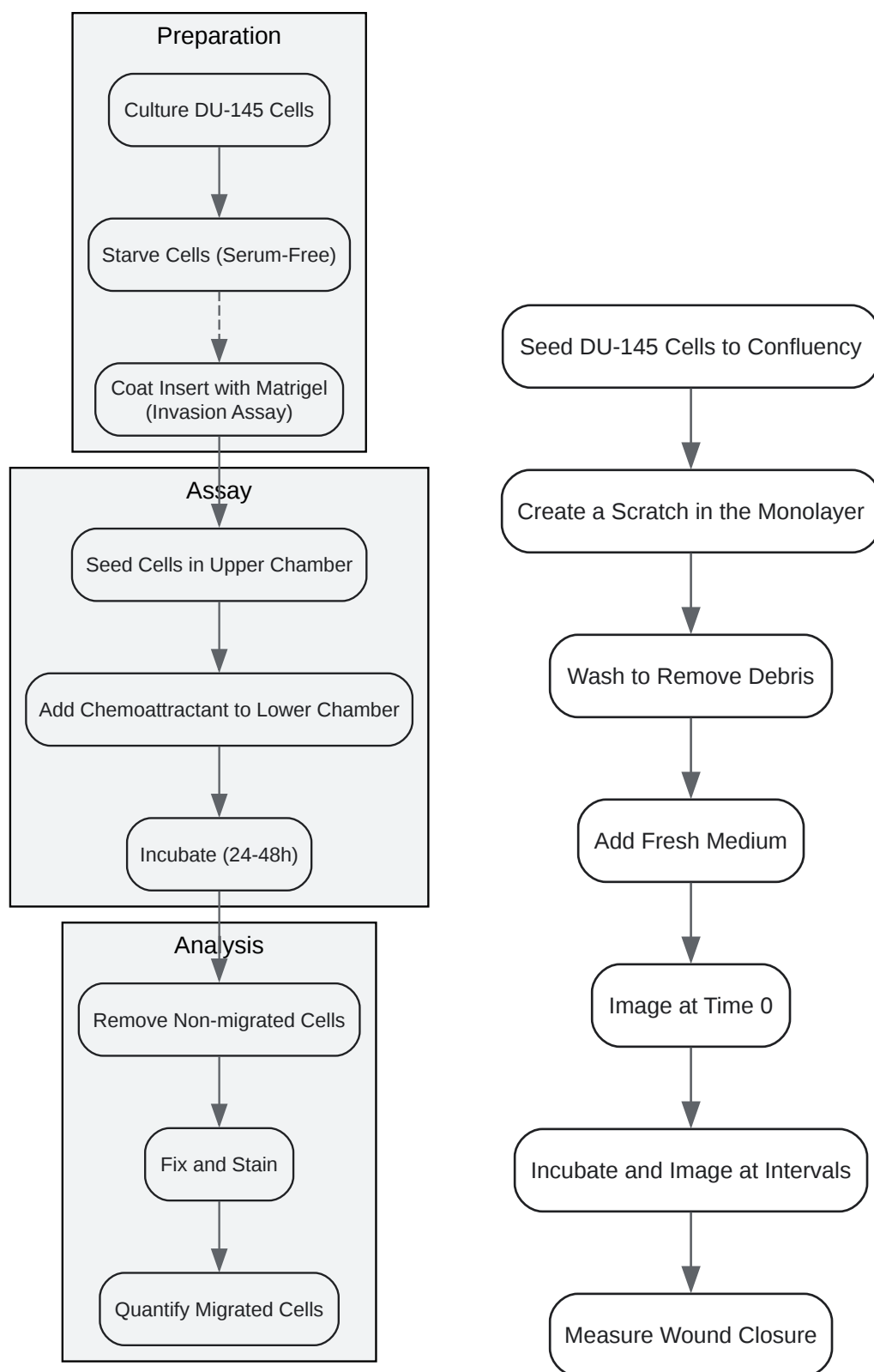
- Imaging: Immediately after creating the scratch (0-hour time point), and at regular intervals thereafter (e.g., every 4-8 hours for up to 48 hours), capture images of the scratch at the same position.[\[4\]](#)[\[12\]](#)
- Analysis: Measure the width of the scratch at different points for each image. The rate of wound closure can be calculated to quantify cell migration.

Visualizations

Signaling Pathways in DU-145 Cell Migration and Invasion

Several signaling pathways are known to regulate the migration and invasion of **DU-145** cells. These include the ERK1/2, Akt, and NF- κ B pathways. Inhibition of these pathways has been shown to suppress the migratory and invasive capabilities of these cells.[\[13\]](#)[\[14\]](#)[\[15\]](#)





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